N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with COX enzymes, exhibiting potent inhibitory activities . It binds to the active sites of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandins . This results in the suppression of inflammation and pain signals .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Pharmacokinetics
Similar compounds have been evaluated for their selectivity towards cox-1 and cox-2 using an in vitro cox inhibition assay kit
Result of Action
The primary result of the compound’s action is the suppression of inflammation and pain signals . This is achieved through the inhibition of COX enzymes and the subsequent reduction in prostaglandin production . Some compounds in this series have also shown cytotoxic properties against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . It has been shown to have potent inhibitory activities against cyclooxygenase (COX) enzymes . The compound’s interaction with these enzymes plays a crucial role in its biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies suggest that the compound binds favorably to COX-2 isozymes over COX-1, explaining its high potency and COX-2 selectivity .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings have been observed . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with various substituted phenyl isocyanates under microwave irradiation. This method is efficient and environmentally friendly, providing high yields of the desired product . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral effects. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-18(19(24)21-15-10-6-7-11-17(15)25-2)26-20-22-16(12-23(13)20)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAMFJNEHQWNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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